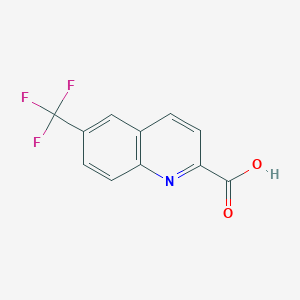

6-(trifluoromethyl)quinoline-2-carboxylic Acid

Übersicht

Beschreibung

6-(trifluoromethyl)quinoline-2-carboxylic Acid is a fluorinated quinoline derivative. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which are essential for its use in different chemical reactions and processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)quinoline-2-carboxylic Acid typically involves the reaction of 4-fluoroaniline with trifluoromethyl diketone . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced equipment and technology ensures efficient production and consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-(trifluoromethyl)quinoline-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral and Anticancer Properties:

Recent studies have highlighted the potential of 6-(trifluoromethyl)quinoline-2-carboxylic acid as a scaffold for developing novel antiviral agents. For instance, derivatives of quinoline analogues have shown promising antiviral activity against enterovirus D68 (EV-D68), with specific compounds exhibiting significant potency due to structural modifications at the 6-position . The trifluoromethyl group enhances metabolic stability and bioavailability, making these compounds suitable for further development as therapeutic agents against viral infections.

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or proteins essential for viral replication or cancer cell proliferation. For example, some derivatives have been shown to inhibit key signaling pathways associated with tumor growth and induce apoptosis in cancer cells .

Agricultural Applications

Agrochemical Development:

In agriculture, this compound is utilized in the formulation of agrochemicals. Its enhanced efficacy in pest control and plant growth regulation has been documented, making it an attractive candidate for developing new pesticides and herbicides . The incorporation of trifluoromethyl groups into agrochemical structures often leads to improved performance and reduced environmental impact.

Material Science Applications

Fluorinated Materials:

The presence of the trifluoromethyl group significantly enhances the chemical stability and lipophilicity of materials derived from this compound. This property is exploited in the production of advanced polymers and coatings that require high durability and resistance to degradation . Such materials are increasingly important in industries where chemical exposure is a concern.

Analytical Chemistry

Standardization in Analytical Methods:

This compound is employed as a standard in various analytical methods, aiding in the detection and quantification of related substances within complex mixtures. Its unique chemical properties allow for precise measurements in research settings, contributing to advancements in analytical techniques .

Research in Organic Synthesis

Versatile Building Block:

As a versatile building block in organic synthesis, this compound enables chemists to create a wide range of derivatives with potential applications across multiple fields. The ability to modify its structure allows for the exploration of new compounds with tailored properties .

Data Tables

Case Studies

Case Study 1: Antiviral Activity

A study focused on optimizing quinoline analogues revealed that modifications at the 6-position significantly affected antiviral potency against EV-D68. Compounds synthesized with trifluoromethyl substitutions exhibited enhanced interactions with viral proteins, leading to improved therapeutic profiles .

Case Study 2: Anticancer Potential

Research into the anticancer properties of derivatives derived from this compound demonstrated their ability to inhibit tumor growth across various cell lines. The mechanism involved blocking critical pathways necessary for cancer cell survival, showcasing the compound's potential as a lead candidate for drug development .

Wirkmechanismus

The mechanism of action of 6-(trifluoromethyl)quinoline-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects. The compound may inhibit specific enzymes or receptors, resulting in changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

6-(trifluoromethyl)quinoline-2-carboxylic Acid can be compared with other similar compounds, such as:

5,6,8-trifluoroquinolines: These compounds have multiple fluorine atoms, which may impart different properties compared to this compound.

Fluoroquinolones: These compounds are known for their antibacterial properties and are used in the treatment of various infections.

Other trifluoromethyl-substituted quinolines: These compounds may have similar reactivity and stability but differ in their specific applications and effects.

The uniqueness of this compound lies in its specific structure and the presence of the trifluoromethyl group, which imparts distinct properties and makes it valuable in various scientific and industrial applications.

Biologische Aktivität

6-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS: 849818-58-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a quinoline core with a trifluoromethyl group at position 6 and a carboxylic acid group at position 2. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various tumor cell lines through mechanisms that may include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Inhibition of Key Signaling Pathways : Studies indicate that it may disrupt signaling pathways associated with tumor progression, such as those involving VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

Case Study: Antiproliferative Effects

A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant antiproliferative effects against several cancer cell lines. The mechanism involved targeting specific receptors and pathways critical for cancer cell survival and proliferation .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties . Research indicates that it can act as an enzyme inhibitor, blocking essential bacterial processes:

- Mechanism of Action : The compound binds to bacterial enzymes, disrupting their function and leading to bacterial cell death. This action is particularly relevant in combating resistant strains of bacteria.

Research Findings

A study reported that derivatives containing the trifluoromethyl group exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl moiety plays a crucial role in enhancing the biological efficacy of quinoline derivatives .

Antifungal Activity

In addition to antibacterial effects, there is emerging evidence supporting the antifungal activity of this compound. Preliminary studies suggest that the compound may inhibit fungal growth by interfering with key metabolic pathways.

Comparative Analysis

A comparison table summarizing the biological activities observed in various studies is presented below:

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVFVSVUKCIBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457312 | |

| Record name | 6-(trifluoromethyl)quinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849818-58-2 | |

| Record name | 6-(Trifluoromethyl)-2-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849818582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(trifluoromethyl)quinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(TRIFLUOROMETHYL)-2-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP914NOO4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.